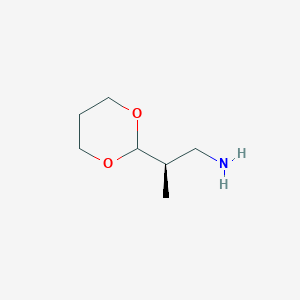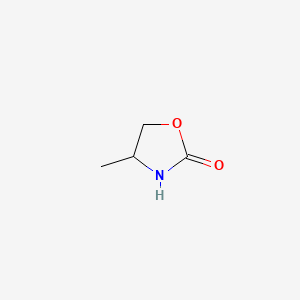![molecular formula C7H7F2N3O5 B2607836 [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid CAS No. 1856030-92-6](/img/structure/B2607836.png)
[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid, also known as DFP-10825, is a novel small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been shown to exhibit promising activity in various biological processes, making it a subject of interest for researchers in the fields of medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell signaling pathways. Specifically, [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels. This is important in cancer treatment, as tumors require a blood supply to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid is its specificity for PI3K, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have even greater therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanism of action of [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitropyrazole with 2,2-difluoroethanol, followed by the addition of sodium hydroxide and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, [3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]acetic acid has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O5/c8-5(9)3-17-7-4(12(15)16)1-11(10-7)2-6(13)14/h1,5H,2-3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBIMRYECGXPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)OCC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((4-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2607757.png)

![[2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2607761.png)
![3-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2607762.png)
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2607763.png)


![4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2607769.png)
![2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2607773.png)
![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2607774.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2607775.png)
